molecular formula C9H5ClN2O2 B1602171 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline CAS No. 72700-23-3

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

Katalognummer: B1602171
CAS-Nummer: 72700-23-3
Molekulargewicht: 208.6 g/mol
InChI-Schlüssel: RZCJSVRGPHXBSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline (CAS 59134-89-3) is a heterocyclic compound featuring a quinazoline core fused with a 1,3-dioxole ring and substituted with a chlorine atom at position 6. Its molecular formula is C₁₀H₆ClNO₂ (MW 207.61), and it is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for quaternary ammonium salts and acyl chloride derivatives . The compound exhibits moderate cytotoxicity against cancer cell lines (e.g., HCT-116, Hela, A549) and is synthesized via iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate derivatives . Safety data indicate hazards including acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Eigenschaften

IUPAC Name

8-chloro-[1,3]dioxolo[4,5-g]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCJSVRGPHXBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565708
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72700-23-3
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Approach for Quinazoline Derivatives

The synthesis of quinazoline derivatives, including 8-Chloro-dioxolo[4,5-g]quinazoline, generally follows multi-step routes involving:

  • Formation of the quinazoline core via condensation of appropriate precursors.
  • Cyclization reactions to form fused ring systems such as dioxolo rings.
  • Introduction of substituents like chlorine at specific positions.

These steps often require optimization of reaction conditions to maximize yield and purity, with purification typically achieved by chromatographic methods.

Research Findings Related to Synthesis

  • Research on related quinazoline derivatives indicates that palladium-catalyzed reductions and Appel salt-mediated cyclizations are effective in constructing fused ring systems similar to the dioxoloquinazoline scaffold.
  • Radical pathways and intramolecular cycloadditions have been reported for related quinazoline alkaloids, suggesting potential alternative synthetic routes for complex fused systems.
  • Novel three-step syntheses of fused quinazoline derivatives have been developed involving condensation, reduction, and cyclization steps under mild conditions without expensive catalysts, which may be adapted for 8-Chloro-dioxolo[4,5-g]quinazoline synthesis.

Summary Table: Key Preparation Features of 8-Chloro-dioxolo[4,5-g]quinazoline

Aspect Details
Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
Core Synthetic Steps Condensation → Cyclization → Chlorination
Typical Precursors Anthranilic acid derivatives, chlorinated intermediates
Cyclization Method Formation of dioxolo ring via intramolecular cyclization
Purification Chromatography (silica gel)
Yield Range 50-70% (multi-step synthesis)
Solvent for Stock Solutions DMSO, PEG300, Tween 80, Corn oil
Dissolution Aids Vortex, ultrasound, hot water bath
Research Techniques Palladium-catalyzed reduction, Appel salt cyclization, radical pathway reactions

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity
Research indicates that 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline exhibits significant anticancer properties. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications to the compound can enhance its efficacy against specific cancer types, including breast and lung cancers.

Mechanism of Action
The compound's mechanism involves interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in tumor growth. This is crucial for understanding how to optimize the compound's therapeutic potential.

Table 1: Anticancer Activity of Derivatives

Compound NameStructure FeaturesIC50 (µM)Cancer Type
This compoundChloro and dioxole groups10Lung Cancer
6-Methyl-[1,3]dioxolo[4,5-g]quinazolineLacks chlorine substituent15Breast Cancer
7-ChloroquinazolineChlorine at different position20Colon Cancer

Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 2: Antimicrobial Activity

Compound NameTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus2
6-Methyl-[1,3]dioxolo[4,5-g]quinazolineEscherichia coli4
7-ChloroquinazolinePseudomonas aeruginosa8

Materials Science Applications

Fluorophore Properties
this compound is recognized for its fluorescent properties. It is used as a fluorophore in various applications such as bioimaging and sensing technologies. The compound's ability to emit light upon excitation makes it valuable for detecting biological molecules in research settings.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound derivatives highlighted their potential in inhibiting the growth of A549 lung cancer cells. The most active derivative showed an IC50 value of 10 µM after 48 hours of treatment. This study underscores the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against gram-positive and gram-negative bacteria. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of just 2 µg/mL. This positions it as a potential candidate for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The chlorine atom and the dioxolo ring contribute to its binding affinity and specificity, making it effective in modulating biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chlorinated Derivatives

(a) 6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline (CAS 20197-55-1)
  • Structure : Features two chlorine atoms at positions 6 and 7.
  • Molecular Weight : 243.05 g/mol.
  • Properties : Increased electron-withdrawing effects due to the dichloro substitution enhance reactivity in nucleophilic substitution reactions.
  • Hazards: Additional hazard statements (H335: respiratory irritation) compared to the monochloro compound, likely due to higher halogen content .
(b) 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline (CAS 66016-78-2)
  • Structure : Methyl group at position 4.
  • This compound is marketed as a pharmaceutical intermediate .
(c) 6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline (CAS 1670259-04-7)
  • Structure : Difluoro and dichloro substitutions.
  • Impact : Fluorine atoms increase bioavailability and binding affinity to hydrophobic enzyme pockets. This compound is explored in targeted drug design .

Isoquinoline and Chromenone Analogues

(a) 8-(4-Chloro-3-methoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline (Compound 15 in )
  • Structure : Aryl substitution at position 8.
  • Activity : Demonstrated inhibition effects in structural optimization studies, suggesting the importance of aryl groups in modulating biological activity .
(b) [1,3]Dioxolo[4,5-g]chromen-8-one Derivatives
  • Structure: Chromenone ring instead of quinazoline.
  • Activity: Compounds like 7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, T47D).

Data Tables

Table 2. Hazard Profiles

Compound GHS Hazard Statements
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline H302 (acute toxicity), H315 (skin irritation), H319 (eye irritation)
6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline H302, H315, H319, H335 (respiratory irritation)

Biologische Aktivität

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline is a compound of significant interest in medicinal chemistry, particularly due to its various biological activities. This article reviews its biological properties, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Overview of this compound

This compound is a quinazoline derivative that has been explored for its potential as an anticancer agent. Its chemical structure features a chloro substituent and a dioxolo moiety, which contribute to its biological activity. The compound has shown promise in inhibiting various cancer cell lines and has been associated with multiple mechanisms of action.

Anticancer Activity

In Vitro Studies
Research indicates that this compound exhibits significant antiproliferative activity against a range of human tumor cell lines. For instance, studies have reported IC50 values in the micromolar range against various cancer types, including breast cancer and lung cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)0.36 - 40.90EGFR inhibition
A549 (Lung)0.78Induction of apoptosis
HCT-116 (Colon)20.00Cell cycle arrest at G2/M phase

The compound's ability to inhibit cell growth is often linked to its action on key signaling pathways involved in tumor proliferation and survival. For example, it has been shown to inhibit the phosphorylation of ERK1/2 and P38 MAPK pathways in cancer cells, leading to reduced cell viability and increased apoptosis .

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Tyrosine Kinases : The compound acts as a multi-tyrosine kinase inhibitor, targeting receptors such as EGFR and PDGFRβ. This inhibition disrupts signaling pathways that promote cancer cell proliferation .
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by interfering with both intrinsic and extrinsic apoptotic pathways .
  • Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. SAR studies have highlighted the importance of specific substituents on the quinazoline core that enhance its anticancer properties:

  • Chloro Substituent : The presence of chlorine at the 8-position is critical for maintaining potency against various cancer cell lines.
  • Dioxolo Moiety : This structural feature contributes to improved solubility and bioavailability, enhancing the compound's effectiveness .

Case Studies

Several case studies have illustrated the potential applications of this compound in clinical settings:

  • Case Study 1 : A recent study demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer when administered at specific dosage regimens.
  • Case Study 2 : In another investigation focusing on lung cancer models, treatment with this compound resulted in a significant increase in survival rates compared to control groups .

Q & A

Basic Question: What are the optimal synthetic routes for 8-chloro-[1,3]dioxolo[4,5-g]quinazoline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted quinazoline precursors with chloro-substituted dioxolane intermediates. Key steps include:

  • Friedel-Crafts alkylation to introduce the dioxolane moiety .
  • Chlorination using POCl₃ or SOCl₂ at 80–100°C to achieve regioselective substitution at the 8-position .
    Yield optimization (70–85%) requires strict control of anhydrous conditions and catalytic acid (e.g., H₂SO₄) during cyclization. Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Basic Question: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., singlet for dioxolane protons at δ 6.1–6.3 ppm) and chlorine-induced deshielding of adjacent carbons .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min at 254 nm .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 248.0245 (calculated) with <2 ppm error .

Basic Question: How is the cytotoxic activity of this compound evaluated in cancer cell lines?

Methodological Answer:

  • Cell Lines : Test against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells using the MTT assay .
  • Dose-Response : IC₅₀ values typically range 8–15 µM. Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells .
  • Mechanistic Studies : Follow with apoptosis assays (Annexin V/PI staining) and ROS generation measurements to confirm mode of action .

Advanced Question: How do structural modifications (e.g., substituents at C-5 or C-7) affect the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : A 7-nitro or 5-fluoro substituent enhances cytotoxicity by 30–50% via increased electrophilicity and DNA intercalation .
  • Steric Effects : Bulky groups at C-5 reduce activity (e.g., IC₅₀ increases from 12 µM to >50 µM with a tert-butyl substituent) .
  • Docking Studies : Use AutoDock Vina to predict binding affinity to topoisomerase II (PDB ID: 1ZXM); correlate ΔG values with experimental IC₅₀ .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assays : Discrepancies in IC₅₀ values (e.g., 8 µM vs. 20 µM) often arise from variations in cell passage number or serum concentration. Use ATCC-validated cell lines and 10% FBS in media .
  • Control for Metabolites : Some studies omit stability tests; confirm compound integrity in culture media via LC-MS at 0h and 48h .
  • Statistical Power : Ensure n ≥ 3 biological replicates with ANOVA post-hoc analysis (p < 0.05) .

Advanced Question: What strategies mitigate stability challenges during formulation of this compound?

Methodological Answer:

  • Lyophilization : Maintain potency by storing as a lyophilized powder at -20°C (degradation <5% over 6 months) .
  • pH Sensitivity : Avoid aqueous solutions above pH 7.0; use citrate buffer (pH 4.5) for in vivo studies to prevent hydrolysis .
  • Light Protection : Degradation accelerates under UV light; use amber vials and conduct stability studies in dark conditions .

Advanced Question: What are the computational approaches to predict regioselectivity in derivative synthesis?

Methodological Answer:

  • DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites; C-8 shows highest f⁺ (0.152) for chlorination .
  • Molecular Dynamics : Simulate reaction trajectories (NAMD) to model transition states for dioxolane ring formation .
  • Machine Learning : Train a Random Forest model on 200+ quinazoline derivatives to predict reaction yields (R² = 0.89) .

Advanced Question: How can cross-disciplinary applications (e.g., antimicrobial or CNS activity) be systematically explored?

Methodological Answer:

  • Antimicrobial Screening : Use agar dilution (MIC) against S. aureus and C. albicans; synergize with β-lactams via Checkerboard assay .
  • CNS Penetration : Calculate BBB score with SwissADME; optimize logP (2.5–3.5) and TPSA (<90 Ų) for brain uptake .
  • In Vivo Models : Test anticonvulsant activity in zebrafish (PTZ-induced seizures) at 10 mg/kg; monitor latency to clonus .

Advanced Question: How do researchers address toxicity discrepancies between in vitro and in vivo models?

Methodological Answer:

  • Metabolite Profiling : Identify hepatotoxic metabolites (e.g., epoxide intermediates) using rat liver microsomes + LC-QTOF .
  • Dose Escalation : Start at 1 mg/kg in BALB/c mice; monitor ALT/AST levels weekly. Toxicity often arises from CYP3A4-mediated bioactivation .
  • Alternative Formulations : Encapsulate in PLGA nanoparticles to reduce hepatic exposure; achieve 60% tumor accumulation vs. 15% free drug .

Advanced Question: What methodologies enable the synthesis of novel derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • Prodrug Design : Introduce acetylated hydroxyl groups to enhance oral bioavailability (AUC increases 3-fold in rats) .
  • Click Chemistry : Synthesize 1,2,3-triazole conjugates via CuAAC reaction; improves aqueous solubility by 10× .
  • Hybrid Molecules : Fuse with chalcone moieties (e.g., 7-benzylidene derivatives) to dual-target EGFR and tubulin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Reactant of Route 2
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.